
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a tetrahydronaphthalene group attached to an imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)imidazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the imidazole ring to other functional groups.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazoles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the construction of heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its imidazole ring, which is known to interact with various biological targets.
Medicine: Imidazole derivatives, including this compound, are explored for their potential therapeutic properties, such as antifungal, antibacterial, and anticancer activities.
Industry: It finds applications in the development of new materials, including polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound may also interact with receptors in biological systems, modulating their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)imidazole can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid: This compound contains a boronic acid group instead of an imidazole ring and is used in different types of coupling reactions.
1-Amino-5,6,7,8-tetrahydronaphthalene: This compound has an amino group attached to the tetrahydronaphthalene ring and is used in different synthetic applications.
6-Acetyl-1,2,3,4-tetrahydronaphthalene: This compound contains an acetyl group and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its imidazole ring, which imparts specific chemical and biological properties that are distinct from those of the similar compounds listed above.
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1-(5,6,7,8-tetrahydronaphthalen-1-yl)imidazole |
InChI |
InChI=1S/C13H14N2/c1-2-6-12-11(4-1)5-3-7-13(12)15-9-8-14-10-15/h3,5,7-10H,1-2,4,6H2 |
Clé InChI |
RTTDRCXRIDNUNN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC=C2N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


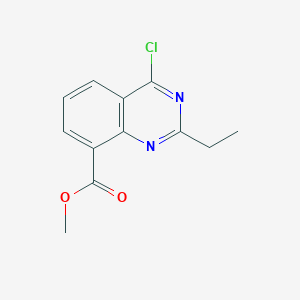
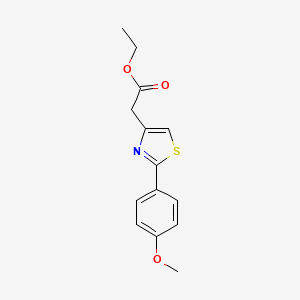

![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13879273.png)
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13879280.png)

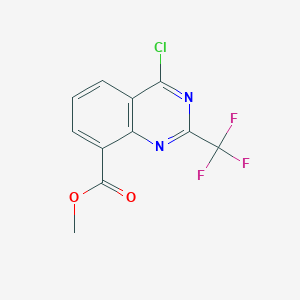
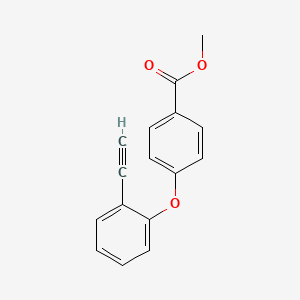
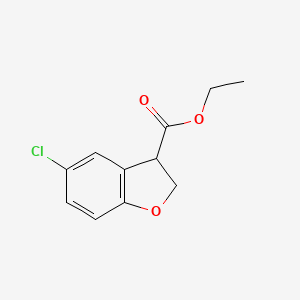
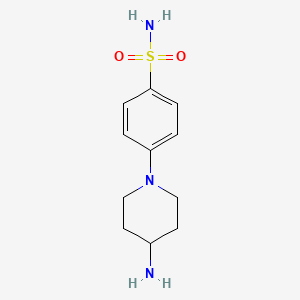
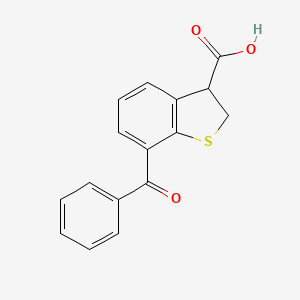
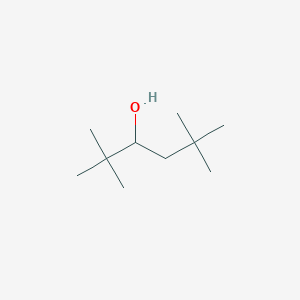
![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)
